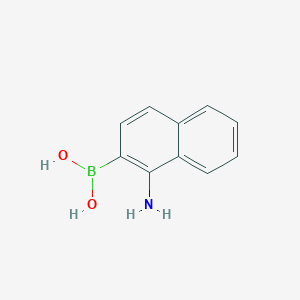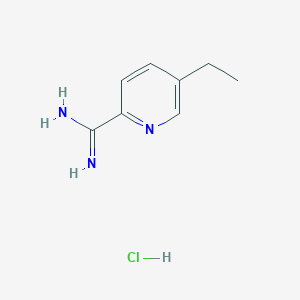
3-Chloro-1-methyl-1H-indazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-1-metil-1H-indazol-7-ol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son estructuras bicíclicas que constan de un anillo de pirazol fusionado a un anillo de benceno. Este compuesto se caracteriza por la presencia de un átomo de cloro en la posición 3, un grupo metil en la posición 1 y un grupo hidroxilo en la posición 7 del anillo de indazol. Los derivados del indazol son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-1-metil-1H-indazol-7-ol se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de precursores apropiados en condiciones específicas. Por ejemplo, la reacción de 2-cloro-4-metilfenilhidrazina con ácido fórmico puede conducir a la formación del derivado de indazol deseado .
Métodos de Producción Industrial
La producción industrial de 3-Cloro-1-metil-1H-indazol-7-ol generalmente implica rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Las reacciones catalizadas por metales de transición, como la ciclización catalizada por cobre, a menudo se emplean para lograr una síntesis eficiente. Estos métodos están diseñados para minimizar los subproductos y maximizar el rendimiento del compuesto objetivo .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-1-metil-1H-indazol-7-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 7 se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de cloro en la posición 3 se puede sustituir por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador de paladio.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas.
Sustitución: Formación de varios derivados de indazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-1-metil-1H-indazol-7-ol involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, evitando así que las enzimas catalicen sus respectivas reacciones. La estructura del compuesto le permite interactuar con varias vías biológicas, lo que lleva a sus diversas actividades biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
1H-Indazol: Carece de los grupos cloro e hidroxilo, lo que da como resultado diferentes actividades biológicas.
3-Cloro-1H-indazol: Estructura similar pero carece de los grupos metil e hidroxilo.
1-Metil-1H-indazol: Carece de los grupos cloro e hidroxilo.
Unicidad
3-Cloro-1-metil-1H-indazol-7-ol es único debido a la presencia tanto del átomo de cloro como del grupo hidroxilo, que contribuyen a su reactividad química y actividades biológicas distintas. Estos grupos funcionales permiten que el compuesto participe en una gama más amplia de reacciones químicas e interactúe con diferentes objetivos moleculares en comparación con sus análogos .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-chloro-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
Clave InChI |
IRKQIBSFUSQACT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC=C2O)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
